
2-tert-Butyl-2-(cyclopentylmethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-2-(cyclopentylmethyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a tert-butyl group and a cyclopentylmethyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-2-(cyclopentylmethyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclopentylmethyl alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in the presence of a tert-butyl group. The reaction is carried out under mild conditions, often at room temperature, to yield the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-2-(cyclopentylmethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-tert-Butyl-2-(cyclopentylmethyl)oxirane finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2-(cyclopentylmethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-tert-Butyl-2-(cyclohexylmethyl)oxirane: Similar structure but with a cyclohexylmethyl group instead of a cyclopentylmethyl group.
2-tert-Butyl-2-(phenylmethyl)oxirane: Features a phenylmethyl group, offering different reactivity and applications.
2-tert-Butyl-2-(ethylmethyl)oxirane: Contains an ethylmethyl group, leading to variations in chemical behavior.
Uniqueness: 2-tert-Butyl-2-(cyclopentylmethyl)oxirane is unique due to the presence of both a tert-butyl group and a cyclopentylmethyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity and making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
112433-75-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-tert-butyl-2-(cyclopentylmethyl)oxirane |
InChI |
InChI=1S/C12H22O/c1-11(2,3)12(9-13-12)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3 |
InChI Key |
QTDTYVUPXQGWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CO1)CC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


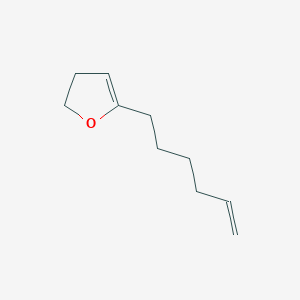
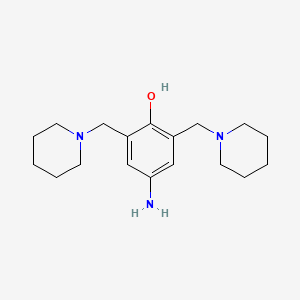
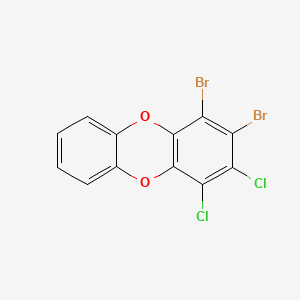

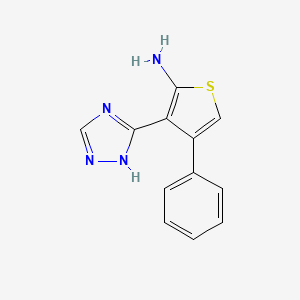
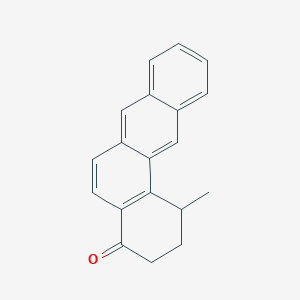
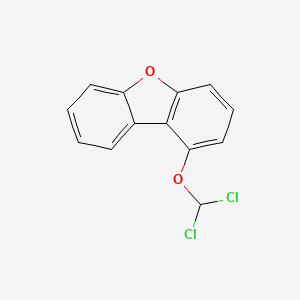
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
silane](/img/structure/B14315003.png)
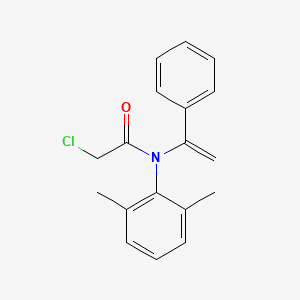

![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
